(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole core. The Z-configuration at the C5 position is stabilized by the conjugated benzylidene moiety. Key structural features include:
- A 4-(allyloxy)benzylidene substituent at C5, contributing to π-π stacking interactions and electronic modulation.
- A 2-methylphenyl group at C2, enhancing steric bulk and influencing solubility .
- The thiazolo-triazolone scaffold, which is associated with diverse biological activities, including antimicrobial and antitumor properties .
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O2S/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)24-21(27-18)22-19(23-24)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3/b18-13- |
InChI Key |
LPTZPQMRACBHDF-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by reacting the thiazole intermediate with hydrazine and an appropriate aldehyde.
Introduction of the Benzylidene Group: The benzylidene group can be introduced by reacting the triazole intermediate with 4-(allyloxy)benzaldehyde under basic conditions.
Final Cyclization: The final cyclization step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Cyclization: Catalysts such as acids or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 375.4 g/mol. Its structure includes:
- Thiazole and Triazole Rings : These heterocyclic systems are known for diverse biological activities.
- Allyloxy Substituent : Enhances reactivity and biological interactions.
- 2-Methylphenyl Group : Influences the compound's lipophilicity and bioavailability.
Research indicates that compounds similar to (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Scientific Research Applications
The applications of this compound span several scientific disciplines:
Medicinal Chemistry
- Drug Discovery : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases.
- Structure-Activity Relationship Studies : Investigating how structural modifications influence biological activity.
Computational Chemistry
- Molecular Docking Studies : Used to predict binding affinities with biological macromolecules such as proteins and enzymes.
- Computational Modeling : Helps elucidate mechanisms of action and optimize lead compounds for further development.
Material Science
- Advanced Materials Development : The unique chemical properties make it suitable for creating polymers and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituents at C2 and C3. Below is a comparative analysis:
Physicochemical Properties
Substituents significantly impact melting points, solubility, and stability:
Biological Activity
(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that features a thiazole and triazole ring system. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural diversity provided by its functional groups suggests multiple mechanisms of action that could be explored for therapeutic applications.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiazole and Triazole Rings : These heterocyclic structures are known for their biological activity.
- Benzylidene Moiety with Allyloxy Substituent : This configuration may enhance the compound's reactivity and biological interactions.
- 2-Methylphenyl Group : This substituent can influence pharmacokinetic properties and biological efficacy.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 421.5 g/mol |
Antimicrobial Properties
Compounds containing thiazole and triazole rings have been reported to exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies indicate that modifications in the substituents can lead to enhanced antibacterial or antifungal activities.
Anticancer Activity
Research has demonstrated that similar compounds can inhibit cancer cell proliferation. For example, compounds with triazole moieties have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazoles has been explored in several studies. The presence of specific functional groups can modulate inflammatory pathways, making these compounds suitable candidates for further investigation in inflammatory diseases.
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of compounds related to (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one :
- Anticancer Evaluation :
- Antimicrobial Studies :
-
Anti-inflammatory Activity :
- A recent study reported on the anti-inflammatory effects of thiazolo-triazole derivatives in a murine model of inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines and showed promise as an anti-inflammatory agent .
Interaction Studies
To understand the biological mechanisms underlying the activity of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , molecular docking studies have been employed. These studies predict binding affinities to various biological targets:
- Enzymatic Targets : The compound shows potential binding to enzymes involved in cancer progression and inflammation.
- Protein Interactions : Computational modeling indicates favorable interactions with proteins associated with disease pathways.
Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4-(Allyloxy)benzaldehyde | Benzaldehyde with allyloxy group | Antimicrobial |
| 2-Methylthiazole | Thiazole ring with methyl group | Antifungal |
| 1,2,4-Triazole derivatives | Triazole ring systems | Antiviral |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Condensation reactions : Substituted benzaldehydes (e.g., 4-(allyloxy)benzaldehyde) react with thiazolo-triazole precursors under reflux with a base catalyst (e.g., piperidine) in solvents like 1,4-dioxane .
Cyclization : Intramolecular cyclization is achieved using Lewis acids (e.g., ZrCl₄) or thermal activation, with TLC monitoring for reaction completion .
- Key variables : Solvent polarity (acetonitrile vs. dioxane), temperature (reflux vs. room temperature), and catalyst choice significantly affect regioselectivity and yield (typical yields: 45–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Primary methods :
- ¹H/¹³C NMR : Assigns Z-configuration of the benzylidene group and verifies substituent positions (e.g., allyloxy vs. methoxy) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., non-coplanar thiazole-triazole rings) .
Q. What preliminary biological screening protocols are recommended for this compound?
- In vitro cytotoxicity : Use the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Normalize results to WI-38 fibroblasts to assess selectivity .
- Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies between cell lines may indicate target-specific mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : Conflicting cytotoxicity results may arise from:
- Solubility issues : Use DMSO concentrations ≤0.5% to avoid solvent interference .
- Substituent effects : Compare analogs with varying electron-donating/withdrawing groups (e.g., methoxy vs. allyloxy) to identify SAR trends .
Q. What strategies enhance regioselectivity in derivatization reactions of the thiazolo-triazole core?
- Regioselective modifications :
- Amine/hydrazine reactions : Target the triazole N-atoms under acidic conditions (e.g., HCl in ethanol) to generate hydrazone derivatives .
- Electrophilic substitution : Use Friedel-Crafts catalysts (e.g., AlCl₃) to functionalize the benzylidene aryl ring .
Q. How do computational methods aid in predicting the compound’s mechanism of action?
- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or COX-2) based on thiazolidinone analogs .
- MD simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns suggests strong binding) .
Key Recommendations
- SAR exploration : Systematically vary substituents (e.g., allyloxy → ethoxy) to optimize bioactivity .
- Mechanistic studies : Combine in vitro assays with transcriptomic profiling (RNA-seq) to identify downstream targets .
- Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
